N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl carbonyl group, and a tetrahydroquinoxalinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoxalinone Core: This step often involves the condensation of an appropriate diamine with a diketone under acidic conditions to form the tetrahydroquinoxalinone structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine.
Acylation: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl and methylphenyl groups may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxalinone moiety could interact with active sites through hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
- N-(4-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide may exhibit unique properties due to the specific positioning of the chlorophenyl and methylphenyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H20ClN3O3 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C24H20ClN3O3/c1-15-6-4-7-16(12-15)24(31)28-20-11-3-2-10-19(20)27-23(30)21(28)14-22(29)26-18-9-5-8-17(25)13-18/h2-13,21H,14H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
YJPWOLOAPKQOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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